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Introduction
Pralsetinib (GAVRETO®) is a potent and selective inhibitor of the rearranged during

transfection (RET) receptor tyrosine kinase, a critical driver in various cancers, including non-

small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Its high selectivity for RET is a key

design feature intended to minimize off-target toxicities often associated with multi-kinase

inhibitors.[1] This technical guide provides a comprehensive overview of the initial safety and

toxicity assessments of pralsetinib from preclinical studies, offering valuable insights for

researchers and drug development professionals. The information presented herein is

compiled from publicly available regulatory documents and scientific literature.

Executive Summary of Preclinical Findings
Preclinical evaluation of pralsetinib encompassed a standard battery of toxicology studies,

including single-dose and repeat-dose toxicity, safety pharmacology, genotoxicity, and

reproductive and developmental toxicity assessments. The findings from these studies were

instrumental in establishing a preliminary safety profile and informing the design of first-in-

human clinical trials.
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Key findings from the preclinical program include:

General Toxicology: Repeat-dose toxicity studies in rats and monkeys identified the heart as

a potential target organ, with observations of histologic necrosis and hemorrhage at higher

exposure levels.[1]

Genotoxicity: Pralsetinib was found to be non-mutagenic and non-clastogenic in a standard

battery of in vitro and in vivo genotoxicity assays.[1]

Reproductive and Developmental Toxicology: Studies in rats indicated the potential for

embryo-fetal toxicity, including post-implantation loss and teratogenicity at clinically relevant

exposures.[2][3]

Safety Pharmacology: Dedicated studies evaluated the effects of pralsetinib on vital

functions, including the cardiovascular, respiratory, and central nervous systems.

General Toxicology
Repeat-dose toxicity studies are fundamental to understanding the potential adverse effects of

a new chemical entity following prolonged exposure. For pralsetinib, these studies were

conducted in both rodent (rat) and non-rodent (monkey) species to identify target organs of

toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Repeat-Dose Toxicity Studies
Table 1: Summary of Key Findings from Repeat-Dose Toxicity Studies of Pralsetinib
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Species Duration Key Findings

Exposure Levels
Associated with
Findings (relative
to human
therapeutic
exposure)

Rat 28 days

Histologic necrosis

and hemorrhage in

the heart of premature

decedents.

≥ 1.1-fold

Monkey 28 days

Histologic necrosis

and hemorrhage in

the heart of premature

decedents.

≥ 2.6-fold

Experimental Protocol for Repeat-Dose Toxicity Studies (General):

Animal Models: Typically, Sprague Dawley rats and cynomolgus monkeys are used.

Dosing: Pralsetinib was administered orally once daily.

Duration: Studies ranged up to 28 days to support initial clinical trials.

Parameters Monitored: Included clinical observations, body weight, food consumption,

hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and

microscopic pathology.

Toxicokinetics: Plasma concentrations of pralsetinib were measured to determine

exposure levels.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular Safety
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Given the findings in the repeat-dose toxicity studies, cardiovascular safety was a key area of

investigation. In vitro hERG assays and in vivo cardiovascular studies in animal models are

standard components of this assessment.

Central Nervous System (CNS) and Respiratory Safety
Studies to assess the effects of pralsetinib on the central and respiratory systems are also a

standard part of the safety pharmacology package.

Genotoxicity
A battery of tests was conducted to assess the genotoxic potential of pralsetinib.

Table 2: Summary of Genotoxicity Studies for Pralsetinib

Assay Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation Assay (Ames

Test)

S. typhimurium and E.

coli
With and without S9 Negative

In Vitro Micronucleus

Assay
Mammalian cells With and without S9 Negative

In Vivo Micronucleus

Assay
Rat bone marrow N/A Negative

Experimental Protocol for Genotoxicity Assays:

Ames Test: This assay evaluates the ability of the test compound to induce reverse

mutations in several strains of Salmonella typhimurium and Escherichia coli.

In Vitro Micronucleus Test: This assay assesses the potential of a test compound to induce

chromosomal damage or aneuploidy in cultured mammalian cells.

In Vivo Micronucleus Test: This test evaluates the potential for chromosomal damage in

the bone marrow of rodents treated with the test compound.
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Reproductive and Developmental Toxicology
The potential effects of pralsetinib on fertility and embryo-fetal development were investigated

in animal models.

Fertility and Early Embryonic Development
A study in Sprague Dawley rats was conducted to assess the effects of pralsetinib on male

and female fertility.

Embryo-fetal Developmental Toxicity
Studies in pregnant rats were performed to evaluate the potential for pralsetinib to cause harm

to the developing fetus.

Table 3: Key Findings from Embryo-fetal Developmental Toxicity Study in Rats

Dose Level (mg/kg/day)
Exposure Multiple (vs.
human 400 mg dose AUC)

Key Findings

≥ 5 ~0.2 Teratogenic effects

≥ 20 ~1.5

100% embryo-fetal mortality

due to post-implantation loss

(early resorptions)

Experimental Protocol for Embryo-fetal Developmental Toxicity Study (Rat):

Animal Model: Pregnant Sprague Dawley rats.

Dosing Period: Pralsetinib was administered orally during the period of organogenesis.

Evaluations: Included maternal clinical signs, body weight, and food consumption, as well

as uterine contents and detailed fetal examinations for external, visceral, and skeletal

abnormalities.

Signaling Pathway and Experimental Workflows
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RET Signaling Pathway Inhibition by Pralsetinib
Pralsetinib exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase.

Constitutive activation of RET through fusions or mutations leads to the activation of

downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which

drive tumor cell proliferation and survival. Pralsetinib blocks this aberrant signaling.
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Caption: Inhibition of the RET signaling pathway by Pralsetinib.

General Preclinical Toxicology Workflow
The initial safety assessment of a drug candidate like pralsetinib follows a structured workflow

to gather essential data before human trials.
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Caption: A generalized workflow for preclinical safety and toxicity assessment.

Conclusion
The preclinical safety and toxicity studies of pralsetinib provided a foundational understanding

of its toxicological profile. The findings of cardiac effects in repeat-dose animal studies and

embryo-fetal toxicity in reproductive toxicology studies were important considerations for

clinical development and are reflected in the drug's prescribing information. The absence of

genotoxic signals was a positive finding. This comprehensive preclinical data package, in

conjunction with efficacy data from preclinical models, supported the transition of pralsetinib
into clinical trials, ultimately leading to its approval for the treatment of RET-altered cancers.

For drug development professionals, this case study underscores the importance of a thorough

preclinical safety evaluation in characterizing the risk-benefit profile of a novel targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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